Cas no 1520867-55-3 (4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine)

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine structure
1520867-55-3 structure
商品名:4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
CAS番号:1520867-55-3
MF:C11H19N5
メガワット:221.302061319351
CID:5577128

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine 化学的及び物理的性質

名前と識別子

    • 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
    • 4,6-Dimethyl-2-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine
    • 5-Pyrimidinamine, 4,6-dimethyl-2-(4-methyl-1-piperazinyl)-
    • インチ: 1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3
    • InChIKey: MHHZPZMHAPOYBY-UHFFFAOYSA-N
    • ほほえんだ: C1(N2CCN(C)CC2)=NC(C)=C(N)C(C)=N1

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM506181-1g
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3 97%
1g
$568 2023-02-02
Life Chemicals
F1912-0241-10g
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3 95%+
10g
$2726.0 2023-09-06
Life Chemicals
F1912-0241-0.25g
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3 95%+
0.25g
$585.0 2023-09-06
Life Chemicals
F1912-0241-0.5g
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3 95%+
0.5g
$616.0 2023-09-06
TRC
D258056-1g
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3
1g
$ 930.00 2022-06-05
Life Chemicals
F1912-0241-1g
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3 95%+
1g
$649.0 2023-09-06
Life Chemicals
F1912-0241-2.5g
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3 95%+
2.5g
$1298.0 2023-09-06
Life Chemicals
F1912-0241-5g
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3 95%+
5g
$1947.0 2023-09-06
TRC
D258056-100mg
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3
100mg
$ 160.00 2022-06-05
TRC
D258056-500mg
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
1520867-55-3
500mg
$ 615.00 2022-06-05

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine 関連文献

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4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amineに関する追加情報

Introduction to 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 1520867-55-3)

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, identified by its Chemical Abstracts Service (CAS) number 1520867-55-3, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both methyl and piperazine substituents in its molecular structure imparts distinct chemical properties, making it a valuable candidate for further exploration.

The compound belongs to the broader class of pyrimidine-based molecules, which are well-documented for their role in various biological processes and therapeutic interventions. Pyrimidines are fundamental components of nucleic acids, and derivatives of this heterocyclic system have been extensively studied for their pharmacological activity. The specific arrangement of functional groups in 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine contributes to its potential as a scaffold for developing novel bioactive molecules.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The structural features of 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine make it a promising candidate for such applications. Its molecular design allows for interactions with biological targets, which could lead to the development of new therapeutic agents with improved efficacy and selectivity.

One of the key aspects of this compound is its ability to modulate enzymatic activity through precise interactions with binding pockets on target proteins. The piperazine moiety, in particular, is known for its ability to form hydrogen bonds and salt bridges with biological targets, enhancing binding affinity. This property is particularly relevant in the context of drug design, where optimizing interactions with biological systems is crucial for achieving desired pharmacological effects.

Recent studies have highlighted the importance of pyrimidine derivatives in addressing various therapeutic challenges. For instance, modifications to the pyrimidine core have been explored to improve solubility, metabolic stability, and target specificity. The compound 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine represents an example of how strategic functionalization can enhance the pharmacological profile of a molecule.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the desired substituents at specific positions on the pyrimidine ring. These synthetic approaches often leverage transition metal catalysis and other innovative techniques to achieve complex molecular architectures efficiently.

In terms of biological activity, preliminary studies on 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine have suggested potential applications in modulating pathways associated with inflammation and neurodegeneration. The compound's ability to interact with key enzymes and receptors involved in these processes makes it an attractive candidate for further investigation. Additionally, its structural similarity to known bioactive molecules suggests that it may exhibit complementary pharmacological effects.

The development of new drugs often involves rigorous testing to assess safety and efficacy. Preclinical studies are conducted to evaluate the pharmacokinetic properties, toxicity profiles, and therapeutic potential of candidate compounds like 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-am ine. These studies provide critical data that informs decisions regarding further clinical development and regulatory approval.

The role of computational chemistry and molecular modeling has become increasingly important in modern drug discovery. These tools allow researchers to predict how a compound will interact with biological targets based on its three-dimensional structure. By leveraging these technologies, scientists can optimize the design of 4,6-dimethyl -2-(4-methylpi perazin -1 -yl)py rimidin -5-am ine to enhance its pharmacological properties before conducting experimental validation.

Future research directions may focus on exploring analogs of this compound that exhibit improved bioavailability or target specificity. The flexibility offered by its molecular framework allows for diverse structural modifications, enabling the creation of a library of related compounds for screening purposes. This approach can accelerate the discovery process by identifying lead candidates with optimized properties.

The impact of such compounds extends beyond academic research; they hold promise for addressing unmet medical needs in various therapeutic areas. By contributing to the arsenal of bioactive molecules available for drug development, 4 ,6 -dim ethyl -2 -( 4 -m ethylpi perazin -1 -y l)py rimidin -5-am ine (CAS No . 1520867 -55 -3 ) represents a valuable asset in the ongoing effort to improve human health through innovative chemical solutions.

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